molecular formula C10H17N3 B2363732 N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine CAS No. 136469-84-6

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine

Cat. No.: B2363732
CAS No.: 136469-84-6
M. Wt: 179.267
InChI Key: QQSDZNWIOXPTLT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine: is a chemical compound with the molecular formula C10H17N3. It is known for its role as a ligand in coordination chemistry, where it forms stable complexes with metal ions. This compound is characterized by its ability to form chelates, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine typically involves the reaction of 4-pyridinemethanol with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the compound’s structure coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes .

Comparison with Similar Compounds

  • N,N-Bis(2-pyridylmethyl)ethane-1,2-diamine
  • N,N-Dimethyl-N,N-bis(2-pyridylmethyl)ethane-1,2-diamine
  • N1,N2-Dimesitylethane-1,2-diamine

Uniqueness: N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine is unique due to its specific structural configuration, which allows it to form highly stable chelates with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in coordination chemistry and industrial applications .

Biological Activity

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine (CAS Number: 136469-84-6) is a chemical compound characterized by its unique structure, which includes a dimethylamino group and a pyridine moiety. Its molecular formula is C10H17N3, and it has a molecular weight of approximately 179.26 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

The structural features of this compound contribute to its biological activity. The presence of the pyridine ring allows for interactions with various biological targets, while the dimethylamino groups enhance its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
CAS Number136469-84-6
IUPAC NameN,N-Dimethyl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine

The mechanism of action for this compound involves its ability to interact with specific molecular targets and pathways. It has been shown to bind to metal ions, forming stable complexes that can catalyze various biochemical reactions. In biological contexts, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's ability to chelate metal ions may enhance its efficacy by disrupting metal-dependent enzyme functions in pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to the regulation of cell proliferation and survival .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The compound was found to inhibit the growth of E. coli with an IC50 value indicating substantial potency against this pathogen .
  • Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that treatment led to a significant reduction in cell viability in breast cancer cells, indicating its potential as an anticancer agent .

Research Applications

This compound has several applications in scientific research:

Chemistry : Used as a ligand in coordination chemistry for synthesizing metal complexes.

Biology : Investigated for its role as a chelating agent in biological systems.

Medicine : Explored for therapeutic applications in drug development due to its bioactive nature.

Properties

IUPAC Name

N',N'-dimethyl-N-(pyridin-4-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSDZNWIOXPTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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